Cas no 877979-65-2 (Benzoic acid, 2-(4-morpholinyl)-5-nitro-, (6-chloroimidazo[1,2-a]pyridin-2-yl)methyl ester)
![Benzoic acid, 2-(4-morpholinyl)-5-nitro-, (6-chloroimidazo[1,2-a]pyridin-2-yl)methyl ester structure](https://ja.kuujia.com/scimg/cas/877979-65-2x500.png)
Benzoic acid, 2-(4-morpholinyl)-5-nitro-, (6-chloroimidazo[1,2-a]pyridin-2-yl)methyl ester 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 2-(4-morpholinyl)-5-nitro-, (6-chloroimidazo[1,2-a]pyridin-2-yl)methyl ester
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- インチ: 1S/C19H17ClN4O5/c20-13-1-4-18-21-14(11-23(18)10-13)12-29-19(25)16-9-15(24(26)27)2-3-17(16)22-5-7-28-8-6-22/h1-4,9-11H,5-8,12H2
- InChIKey: ULCDXCFWFLZCOZ-UHFFFAOYSA-N
- ほほえんだ: C(OCC1=CN2C(=N1)C=CC(Cl)=C2)(=O)C1=CC([N+]([O-])=O)=CC=C1N1CCOCC1
Benzoic acid, 2-(4-morpholinyl)-5-nitro-, (6-chloroimidazo[1,2-a]pyridin-2-yl)methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-370752-1.0g |
{6-chloroimidazo[1,2-a]pyridin-2-yl}methyl 2-(morpholin-4-yl)-5-nitrobenzoate |
877979-65-2 | 95% | 1.0g |
$0.0 | 2023-03-02 |
Benzoic acid, 2-(4-morpholinyl)-5-nitro-, (6-chloroimidazo[1,2-a]pyridin-2-yl)methyl ester 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
Benzoic acid, 2-(4-morpholinyl)-5-nitro-, (6-chloroimidazo[1,2-a]pyridin-2-yl)methyl esterに関する追加情報
Benzoic acid, 2-(4-morpholinyl)-5-nitro-, (6-chloroimidazo[1,2-a]pyridin-2-yl)methyl ester and its Applications in Modern Chemical Biology
Benzoic acid, 2-(4-morpholinyl)-5-nitro-, (6-chloroimidazo[1,2-a]pyridin-2-yl)methyl ester, with the CAS number 877979-65-2, represents a fascinating compound in the realm of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered significant attention due to its potential applications in drug discovery and development. The unique combination of functional groups, including a nitro group, morpholine moiety, and imidazopyridine ring, makes it a versatile scaffold for designing novel bioactive molecules.
The< strong>nitro group at the 5-position of the benzoic acid core is a key feature that contributes to the compound's reactivity and biological activity. Nitroaromatic compounds have long been recognized for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. In recent years, there has been a surge in research focused on harnessing the potential of nitro groups in medicinal chemistry. The< strong>6-chloroimidazo[1,2-a]pyridin-2-yl moiety further enhances the compound's complexity and functionality. This heterocyclic ring system is known to exhibit a wide range of biological activities, making it an attractive component in drug design.
Morpholine, present at the 2-position of the benzoic acid moiety, is another critical functional group that imparts unique properties to the compound. Morpholine derivatives are widely used in pharmaceuticals due to their ability to enhance solubility and bioavailability of active ingredients. The presence of both< strong>nitro and< strong>morpholine groups suggests that this compound may exhibit multiple modes of action, potentially increasing its therapeutic efficacy.
The synthesis of< strong>Benzoic acid, 2-(4-morpholinyl)-5-nitro-, (6-chloroimidazo[1,2-a]pyridin-2-yl)methyl ester involves a series of well-designed chemical transformations that highlight the expertise required in organic synthesis. The introduction of the< strong>6-chloroimidazo[1,2-a]pyridin-2-yl group is particularly challenging and requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, are often employed to achieve these objectives.
In recent years, there has been growing interest in exploring the pharmacological properties of< strong>Benzoic acid, 2-(4-morpholinyl)-5-nitro-, (6-chloroimidazo[1,2-a]pyridin-2-yl)methyl ester. Preliminary studies have suggested that this compound may possess potent activity against various disease targets. For instance, research indicates that it may interfere with key signaling pathways involved in cancer cell proliferation and survival. Additionally, its ability to modulate inflammatory responses makes it a promising candidate for treating chronic inflammatory diseases.
The< strong>morpholine-containing moiety has been particularly noted for its ability to enhance drug delivery systems. By improving solubility and membrane permeability, morpholine derivatives can significantly increase the bioavailability of therapeutic agents. This property is especially valuable in developing treatments for neurological disorders where blood-brain barrier penetration is a major challenge.
The< strong>nitro group, while versatile, also presents challenges in terms of stability and metabolic conversion. However, recent advances in medicinal chemistry have shown that nitroaromatic compounds can be effectively converted into active pharmacophores through bioactivation processes. This transformation can enhance their therapeutic effects while minimizing potential side reactions.
The< strong>6-chloroimidazo[1,2-a]pyridin-2-yl moiety has been extensively studied for its role in modulating enzyme activity. Imidazopyridine derivatives are known to interact with various enzymes involved in metabolic pathways relevant to diseases such as diabetes and cardiovascular disorders. By targeting these enzymes,< strong>Benzoic acid, 2-(4-morpholinyl)-5-nitro-, (6-chloroimidazo[1,2-a]pyridin-2-yl)methyl ester may offer a novel approach to treating these conditions.
The combination of these functional groups makes< strong>Benzoic acid, 2-(4-morpholinyl)-5-nitro-, (6-chloroimidazo[1,
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